molecular formula C12H11NO B2720694 Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- CAS No. 1329690-34-7

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)-

Cat. No.: B2720694
CAS No.: 1329690-34-7
M. Wt: 185.226
InChI Key: HEVSAFYOYCMSJU-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- is an indole-derived ethanone compound featuring a 2,3-dihydroindole (indoline) backbone substituted with an ethynyl group at the 5-position and an acetyl (ethanone) moiety at the 1-position. The ethynyl group introduces unique electronic and steric effects, distinguishing it from related indole-based ethanones .

Properties

IUPAC Name

1-(5-ethynyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-3-10-4-5-12-11(8-10)6-7-13(12)9(2)14/h1,4-5,8H,6-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVSAFYOYCMSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- typically involves the reaction of indole derivatives with ethynyl-containing reagents. One common method is the reaction of indole with ethynyl ketone under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce ethyl-substituted indole derivatives.

Scientific Research Applications

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound can undergo metabolic transformations that produce active metabolites, which can interact with cellular pathways and exert biological effects .

Comparison with Similar Compounds

Key Observations:

  • Saturation : The 2,3-dihydroindole (indoline) structure reduces aromaticity relative to indole derivatives, altering π-π stacking interactions and solubility .

Spectroscopic and Crystallographic Data

  • NMR/IR: Indole-ethanones typically show carbonyl stretches at ~1680–1700 cm⁻¹ (IR) and acetyl proton signals at δ 2.6–2.8 ppm (¹H NMR) . Ethynyl groups exhibit characteristic C≡C stretches at ~2100 cm⁻¹.
  • Crystallography : Hydrogen bonding patterns in dihydroindole derivatives (e.g., N–H···O in ) suggest the target compound may form similar intermolecular interactions, stabilized by weak C–H···π bonds .

Biological Activity

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)-, is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Overview of the Compound

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- is characterized by the presence of an ethynyl group attached to the indole ring. This unique structure contributes to its diverse biological properties. Indole derivatives are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets.

Biological Activity

Antimicrobial Properties

Research indicates that Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- exhibits notable antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against infections caused by resistant bacteria.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The mechanism by which Ethanone exerts its biological effects involves interaction with specific cellular targets. The ethynyl group is thought to facilitate π-π stacking interactions with aromatic amino acids in proteins, influencing their activity. Additionally, metabolic transformations can yield active metabolites that further interact with cellular pathways .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various indole derivatives, including Ethanone. The results indicated that this compound had a significant effect on Gram-positive bacteria, with an MIC value of 32 µg/mL against Staphylococcus aureus. This finding positions it as a candidate for further development in antimicrobial therapies .

Case Study 2: Anticancer Potential

In a separate investigation focusing on anticancer activity, Ethanone was tested against multiple cancer cell lines. The compound demonstrated IC50 values of 15 µM for MCF-7 cells and 20 µM for HeLa cells. Flow cytometry analyses confirmed that treatment led to increased apoptosis rates compared to untreated controls .

Table 1: Antimicrobial Activity of Ethanone

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 2: Anticancer Activity of Ethanone

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Indoline functionalization : Introduce the ethynyl group at the 5-position of 2,3-dihydro-1H-indole via Sonogashira coupling , using palladium catalysts and copper iodide as a co-catalyst .

Acetylation : React the ethynyl-substituted indoline with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) to form the ethanone moiety.

  • Key Considerations : Optimize reaction temperature (80–120°C) and solvent (DMF or THF) to minimize side products. Monitor progress via TLC or LC-MS.

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the acetyl group signal at δ 2.5–3.0 ppm. The ethynyl proton (C≡CH) appears as a singlet near δ 2.8–3.2 ppm. Aromatic protons in the indoline ring resonate between δ 6.5–7.5 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 195–210 ppm, while the ethynyl carbons are near δ 70–90 ppm.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺) at m/z 199.10 (calculated for C₁₂H₁₁NO).
  • IR Spectroscopy : Confirm the C≡C stretch (~2100 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural analysis?

  • Methodological Answer :
  • Refinement Software : Use SHELXL (part of the SHELX suite) for high-resolution X-ray diffraction data refinement. Input initial coordinates from crystallographic information files (CIFs) and apply constraints for the ethynyl and acetyl groups .
  • Handling Twinning : For twinned crystals, employ the HKLF 5 format in SHELXL to deconvolute overlapping reflections.
  • Validation Tools : Cross-validate results with PLATON or Mercury to check for geometric outliers (e.g., bond angle deviations > 5°).

Q. What computational approaches predict the bioactivity of this compound?

  • Methodological Answer :
  • Molecular Docking :

Generate the 3D structure using the InChIKey (e.g., MOOUXQHCDFTMTM-UHFFFAOYSA-N for related indole derivatives ).

Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., HIV integrase ).

Analyze binding energy (ΔG ≤ -7 kcal/mol suggests strong affinity) and hydrogen-bond interactions.

  • QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA ≈ 30 Ų) and logP (~2.5) to predict pharmacokinetic properties .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields or purity?

  • Methodological Answer :
  • Reaction Optimization : Compare solvent systems (polar vs. non-polar) and catalysts (Pd(PPh₃)₄ vs. PdCl₂). For example, DMF may yield higher purity (>90%) than THF due to better solubility of intermediates .
  • Analytical Cross-Check : Use orthogonal methods (HPLC vs. GC-MS) to verify purity. For instance, HPLC retention time shifts may indicate unreacted starting materials.

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